molecular formula C18H11BrFN5O2 B3298938 2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-11-2

2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B3298938
CAS No.: 898446-11-2
M. Wt: 428.2 g/mol
InChI Key: GUAMNJQUCDIVEF-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-11-2) is a synthetically designed purine derivative with a molecular formula of C 18 H 11 BrFN 5 O 2 and a molecular weight of 428.22 g/mol . This compound is part of a class of substituted purine-6-carboxamides, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . Purines are fundamental heterocyclic aromatic compounds found in biological molecules like DNA, RNA, and ATP, and they serve as crucial precursors for pharmacophores in various chemical reactions . The purinergic system, comprising extracellular nucleotides, nucleosides, and their receptors (P1 and P2 families), is a major pharmacological target for regulating immunity, inflammation, and organ function . Researchers are actively developing novel purine-based entities, including selective agonists and antagonists for these receptors, to manage immune-mediated inflammatory diseases (IMIDs) and other conditions . While the specific mechanism of action for this compound requires further investigation, its structural features make it a valuable candidate for exploring purinergic signaling pathways and other biological processes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMNJQUCDIVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential therapeutic applications. Its unique structure, featuring bromine and fluorine substituents, suggests significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H15BrFN3O2C_{18}H_{15}BrFN_3O_2 with a molecular weight of approximately 398.24 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its electronic properties, making it an interesting candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. This inhibition can lead to reduced uric acid levels, potentially benefiting conditions like gout and hyperuricemia.
  • Anticancer Properties : Research indicates that purine derivatives can exhibit anticancer activity by interfering with nucleic acid synthesis. The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .
  • Neuroprotective Effects : Some studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which may lead to neuroprotective effects beneficial in neurodegenerative diseases like Alzheimer's .

Biological Activity Data Table

Activity Type Target Effect Reference
Enzyme InhibitionXanthine OxidaseDecreased uric acid levels
AnticancerCancer Cell LinesInduction of apoptosis
NeuroprotectiveAcetylcholinesteraseInhibition

Case Studies

  • Gout Management : A study demonstrated that the compound effectively lowered uric acid levels in animal models, suggesting its potential as a therapeutic agent for gout management.
  • Cancer Research : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Neurodegenerative Disease Models : The compound was tested in models of Alzheimer's disease, where it exhibited significant AChE inhibitory activity, leading to improved cognitive function in treated subjects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with three analogs derived from the evidence:

Compound Name (CAS/Identifier) 2-Substituent 9-Substituent Molecular Formula Key Physicochemical Properties Notable Features
Target Compound 3-Bromophenyl 2-Fluorophenyl C₁₈H₁₂BrFN₅O₂ High lipophilicity (predicted LogP ~3.5) Bromine’s steric bulk and electronegativity
2-(2,4-Dichlorophenyl)-9-(4-Fluorophenyl)-... [PubChem] 2,4-Dichlorophenyl 4-Fluorophenyl C₁₈H₁₂Cl₂FN₅O₂ Higher LogP (~4.0) due to Cl substituents Para-fluorine reduces steric hindrance
8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-... (64440-99-9) Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ Lower LogP (~2.0); enhanced solubility Alkyl groups improve metabolic stability
2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-... (898442-03-0) 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₈FN₅O₄ Moderate LogP (~2.5); methoxy groups increase polarity Methoxy groups enhance electron donation

Electronic and Steric Effects

  • The ortho-fluorine on the 9-phenyl group may create steric hindrance, affecting conformational flexibility .
  • 2-Methyl-4-Methylphenyl Analog : Methyl groups reduce steric hindrance and lipophilicity, favoring solubility but possibly decreasing membrane permeability .
  • 2,4-Dimethoxyphenyl Analog : Methoxy groups donate electrons, increasing the purine ring’s electron density, which may enhance interactions with polar residues in enzymatic targets .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors. Key steps include:

  • Coupling Reactions: Bromophenyl and fluorophenyl groups are introduced via Suzuki-Miyaura or Ullmann coupling under palladium catalysis.
  • Purine Core Assembly: Cyclization of intermediates using reagents like POCl₃ or PCl₅ under anhydrous conditions .
  • Optimization: Adjusting temperature (60–100°C), solvent polarity (DMF or THF), and pH (neutral to mildly acidic) enhances yield. Catalysts such as Pd(PPh₃)₄ improve cross-coupling efficiency .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and purity (>95%).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~427 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers identify and validate the primary molecular targets (e.g., enzymes, receptors) of this compound?

Methodological Answer:

  • Biochemical Assays: Screen against kinase or protease libraries using fluorescence-based activity assays (e.g., ATPase inhibition).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized targets (e.g., EGFR or PARP).
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses, followed by mutagenesis studies to validate critical residues .

Q. What strategies are effective in analyzing contradictory data regarding the compound's biological activity across different studies?

Methodological Answer:

  • Control Experiments: Replicate studies using standardized purity (≥98% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Assay Variability Checks: Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Meta-Analysis: Use tools like RevMan to aggregate data, identifying outliers linked to experimental conditions (e.g., oxygen sensitivity in hypoxic assays) .

Q. How to design structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 4-bromo vs. 3-bromo) or fluorophenyl replacements (e.g., trifluoromethyl).
  • Pharmacokinetic Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).
  • Activity Mapping: Use IC₅₀ values from dose-response curves to correlate structural changes with potency against targets like CDK2 or Aurora kinases .

Q. What experimental approaches are suitable for resolving discrepancies in reported synthetic yields (e.g., 30% vs. 60%)?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediate degradation or side reactions.
  • Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ for coupling efficiency.
  • Workup Optimization: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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